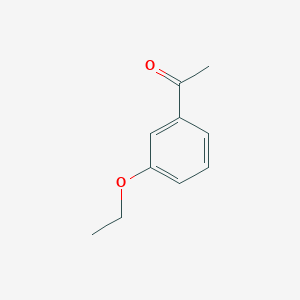

1-(3-Ethoxyphenyl)ethanone

Descripción

Structural Framework and Significance as an Acetophenone (B1666503) Derivative

1-(3-Ethoxyphenyl)ethanone, with the chemical formula C10H12O2, is classified as a substituted acetophenone derivative. Its molecular structure features a central benzene (B151609) ring to which an acetyl group (C(=O)CH3) and an ethoxy group (-OCH2CH3) are attached at the meta-position (position 3). This arrangement of functional groups significantly influences the compound's reactivity and physical properties.

The presence of the ketone and ether functionalities makes it a valuable intermediate in organic synthesis. The ethoxy group, a moderate lipophilic contributor, and the acetyl group, which can participate in various reactions, allow for diverse chemical modifications. As a derivative of acetophenone, it belongs to the broader class of aromatic ketones, which are characterized by a ketone group attached to a phenyl ring. foodb.ca This structural motif is a common feature in many biologically active molecules and synthetic intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 52600-91-6 nih.gov |

| Boiling Point | 245.1 °C at 760 mmHg lookchem.com |

| Density | 1.016 g/cm³ lookchem.com |

| Flash Point | 98.9 °C lookchem.com |

| Physical Form | Liquid sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Historical Context and Early Chemical Investigations

While specific details on the initial discovery and early investigations of this compound are not extensively documented in readily available literature, the study of acetophenone and its derivatives has a long history in organic chemistry. Research on related compounds, such as 3'-methoxyacetophenone, provides context for the types of reactions and investigations that would have been relevant. nist.gov Early studies on aromatic ketones often focused on their synthesis, reactivity, and potential applications as intermediates for more complex molecules. The development of synthetic methods for introducing different substituents onto the aromatic ring of acetophenone has been a continuous area of research, paving the way for the preparation and study of compounds like this compound.

Current Research Landscape and Emerging Academic Interests

Current research involving this compound and its analogs primarily focuses on their application as intermediates in the synthesis of pharmaceuticals and other organic compounds. lookchem.com For instance, derivatives of acetophenone are utilized as building blocks in the creation of more complex molecular architectures with potential biological activity. a2bchem.com

The reactivity of the acetyl and ethoxy groups allows for a variety of chemical transformations, making it a versatile starting material. Research in medicinal chemistry often explores how modifications to the structure of such compounds can influence their biological targets. For example, the synthesis of derivatives of similar acetophenones has been explored for their potential as antimicrobial, antifungal, and anticancer agents. evitachem.com The compound also finds use in the fragrance industry due to its aromatic properties. lookchem.com

Emerging academic interests include the development of novel synthetic methodologies that utilize acetophenone derivatives. These studies aim to create more efficient and selective chemical reactions for the synthesis of complex molecules. The investigation of the physicochemical properties of these compounds also continues to be an area of interest for understanding structure-activity relationships.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3'-Methoxyacetophenone |

This table is interactive. Click on the headers to sort."}

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWWFEHTGUJEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396181 | |

| Record name | 1-(3-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52600-91-6 | |

| Record name | 1-(3-Ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52600-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis Innovations

Regioselective and Stereoselective Synthesis of 1-(3-Ethoxyphenyl)ethanone

Achieving specific regioselectivity and, where applicable, stereoselectivity is paramount in modern organic synthesis to maximize yield and purity while minimizing waste.

Friedel-Crafts Acylation Variants and Catalyst Development

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. ijcps.org However, directing the acyl group to the meta-position on an activated ring like ethoxybenzene presents a significant challenge, as the ethoxy group is a strong ortho, para-director. chemistrysteps.com Traditional Friedel-Crafts reactions on such substrates typically yield the para-isomer as the major product. nih.govbeilstein-journals.org

Conventional Lewis acid catalysts such as aluminum chloride (AlCl₃) are often used in stoichiometric amounts, leading to significant waste streams. ijcps.orgresearchgate.net Research has therefore focused on developing novel catalytic systems to overcome the inherent directing effects of the substituent group.

Recent advancements have explored cooperative catalysis, such as the combination of N-heterocyclic carbenes (NHCs) and organic photoredox catalysts, to achieve meta-selective acylation of electron-rich arenes. thieme.de This method relies on the generation of radical species and a cross-selective radical-radical coupling, which circumvents the traditional rules of electrophilic aromatic substitution. thieme.de While not yet specifically documented for this compound, this approach represents a frontier in achieving non-canonical regioselectivity.

Another strategy involves modifying the reaction conditions or using shape-selective solid acid catalysts like zeolites. researchgate.net The confined spaces within the catalyst's pores can sterically hinder the formation of the bulkier para-isomer, thereby increasing the proportion of the meta-product.

| Catalyst System | Acylating Agent | Key Advantage | Primary Regioselectivity | Reference |

|---|---|---|---|---|

| Conventional Lewis Acids (e.g., AlCl₃) | Acyl Halides / Anhydrides | High reactivity | Ortho/Para for activated rings | ijcps.org |

| Solid Acid Catalysts (e.g., Zeolites, ZnO) | Acyl Halides / Anhydrides | Reusable, potentially shape-selective | Primarily Para, but can be tuned | researchgate.net |

| NHC / Photoredox Catalysis | Acyl Imidazoles | Achieves non-classical meta-selectivity | Meta for activated rings | thieme.de |

Alternative Synthetic Routes and Mechanistic Considerations

Given the challenges of direct meta-acylation, multi-step alternative routes are often more practical. A common and effective strategy involves starting with a meta-directing group that can later be converted to the desired substituent.

One such route begins with 3-hydroxyacetophenone. wikipedia.org This precursor can be synthesized through various methods, including the hydrolysis of 3-acetylbenzenesulfonic acid or a multi-step process starting from 3-hydroxybenzoic acid. chemicalbook.comgoogle.com The phenolic hydroxyl group is a weak ortho, para-director but allows for more straightforward derivatization. The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of 3-hydroxyacetophenone is deprotonated with a base (e.g., potassium carbonate) and subsequently alkylated with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to yield this compound.

Mechanism of Williamson Ether Synthesis:

Deprotonation: The phenolic proton of 3-hydroxyacetophenone is removed by a base to form a more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent in an Sₙ2 reaction.

Product Formation: The ethoxy bond is formed, and a salt is generated as a byproduct.

This method offers excellent regiochemical control as the position of the carbonyl and hydroxyl groups are pre-defined in the starting material. chemicalbook.com

Another potential, though less common, route could involve the oxidation of 1-ethyl-3-ethoxybenzene. However, controlling the oxidation to the ketone without over-oxidation or side-chain cleavage can be challenging.

Enantioselective Approaches for Chiral Analogues

The primary chiral analogue of this compound is the corresponding secondary alcohol, (S)- or (R)-1-(3-ethoxyphenyl)ethanol. These chiral alcohols are valuable building blocks in pharmaceutical synthesis. The most prominent methods for their preparation involve the asymmetric reduction of the prochiral ketone.

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly effective for this transformation. nih.gov Whole-cell biocatalysts, such as Lactobacillus and Geotrichum candidum, have been successfully used for the asymmetric reduction of various acetophenone (B1666503) derivatives, often providing high enantiomeric excess (ee) and conversion rates. researchgate.netnih.gov The optimization of reaction parameters like pH, temperature, and co-substrate (often isopropanol (B130326) or glucose for cofactor regeneration) is crucial for achieving high efficiency. nih.gov

Asymmetric Transfer Hydrogenation (ATH): Chemical catalysis offers a powerful alternative to biocatalysis. ATH, often employing ruthenium-based catalysts with chiral diamine ligands (e.g., TsDPEN), is a well-established method for the enantioselective reduction of aromatic ketones. researchgate.netsigmaaldrich.com The reaction typically uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source. These systems can deliver chiral alcohols with excellent enantioselectivity under mild conditions. nih.gov

| Method | Catalyst/Biocatalyst | Hydrogen Source | Typical Enantiomeric Excess (ee) | Key Features | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Ketoreductases (KREDs), Whole cells (e.g., Lactobacillus) | Isopropanol, Glucose | >95% | High selectivity, mild conditions, environmentally friendly | researchgate.netnih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Ru(II)/Chiral Diamine Complexes (e.g., TsDPEN) | Isopropanol, HCOOH/NEt₃ | >90% | Broad substrate scope, high yields, well-understood mechanism | sigmaaldrich.com |

Industrial Scale Synthesis and Process Optimization Research

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of safety, cost, efficiency, and environmental impact. longdom.org Process optimization is a critical component, aiming to maximize throughput and product quality while minimizing waste and energy consumption.

For the multi-step synthesis via 3-hydroxyacetophenone, process optimization would focus on:

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading for both the synthesis of the 3-hydroxyacetophenone intermediate and the subsequent etherification step.

Solvent Selection: Choosing solvents that are effective, safe, easily recoverable, and have a low environmental impact.

Work-up and Purification: Developing efficient extraction and crystallization or distillation procedures to isolate the final product with high purity, minimizing solvent use and product loss. longdom.org

Telescoping: Combining multiple reaction steps into a single continuous process without isolating intermediates can significantly improve efficiency and reduce waste, a key strategy in modern pharmaceutical manufacturing.

While specific patents for the industrial synthesis of this compound are not prominently available, patents for structurally similar compounds, such as 1-(3-phenoxyphenyl)ethanone, often detail processes involving the coupling of a halogenated acetophenone with a phenol (B47542) derivative, which could be adapted. google.com However, the Williamson ether synthesis route starting from 3-hydroxyacetophenone remains a more common and robust industrial approach.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry. whiterose.ac.uk The goal is to design processes that are more environmentally benign and sustainable.

Atom Economy and Waste Reduction: Traditional Friedel-Crafts acylations have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts that are hydrolyzed during workup, generating large volumes of acidic waste. researchgate.net The alternative synthesis via 3-hydroxyacetophenone followed by etherification generally offers a better atom economy.

Catalyst Choice: A major focus of green chemistry is the replacement of hazardous and stoichiometric reagents with recyclable, catalytic alternatives. nih.gov In Friedel-Crafts reactions, this involves developing solid acid catalysts like zeolites or supported reagents that can be easily separated and reused. researchgate.netchemijournal.com For the etherification step, phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous solvent systems.

Solvent and Energy Use: The selection of greener solvents (e.g., water, ethanol, or supercritical CO₂) or conducting reactions under solvent-free conditions is a key objective. ijcps.org Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. For instance, microwave-assisted demethylation of aryl methyl ethers using ionic liquids has been shown to be highly efficient, a principle that could be applied to related etherification or cleavage reactions. chemicalbook.com

Green chemistry metrics, such as E-Factor (Environmental Factor) and Process Mass Intensity (PMI), are used to quantify the environmental impact of a process. nih.govmdpi.com The E-Factor measures the mass of waste produced per unit of product, while PMI considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product. nih.govmdpi.com Applying these metrics helps to identify and optimize the least sustainable steps in the synthesis of this compound.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Oxidative Transformations: Products, Selectivity, and Mechanistic Insights

A significant oxidative transformation for ketones like 1-(3-ethoxyphenyl)ethanone is the Baeyer-Villiger oxidation. rsc.orgwikipedia.org This reaction converts the ketone into an ester through the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. jove.com When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), it yields 3-ethoxyphenyl acetate. jk-sci.com

The mechanism proceeds through a key tetrahedral intermediate, known as the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. wikipedia.orgjk-sci.comnrochemistry.com This is followed by a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide. wikipedia.org This migration step is typically the rate-determining step of the reaction. wikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org For this compound, the 3-ethoxyphenyl group has a higher migratory aptitude than the methyl group, leading selectively to the formation of 3-ethoxyphenyl acetate. jove.comjk-sci.com The stereochemistry of the migrating group is retained throughout the process. jk-sci.comalfa-chemistry.com

Table 1: Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Product | Mechanism Highlights |

| This compound | Peroxyacid (e.g., m-CPBA) | 3-Ethoxyphenyl Acetate | Formation of Criegee intermediate; Selective migration of the aryl group. wikipedia.orgjk-sci.com |

Reductive Reactions: Stereochemical Control and Product Diversification

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(3-ethoxyphenyl)ethanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically affording the product in high yield as a racemic mixture.

Significant advancements have been made in achieving stereochemical control during this reduction. Asymmetric synthesis methods are employed to produce specific enantiomers of the resulting alcohol, which are valuable chiral building blocks. These methods include:

Catalytic Hydrogenation: Using chiral catalysts, it is possible to achieve high enantiomeric excess (ee).

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases from organisms like Saccharomyces cerevisiae, can selectively reduce prochiral ketones to a single enantiomer. For analogous ketones, such as 3'-methoxyacetophenone, biocatalytic methods have yielded the (R)-enantiomer with greater than 97% ee. Similar high conversion rates and enantiomeric excess have been achieved for other acetophenone (B1666503) derivatives using newly discovered reductases. nih.gov

Table 2: Reductive Transformation of this compound

| Reaction | Reagent/Catalyst | Product | Stereochemical Outcome |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 1-(3-Ethoxyphenyl)ethanol | Racemic mixture. |

| Asymmetric Reduction | Chiral Catalyst / Enzyme (e.g., ADH) | (R)- or (S)-1-(3-Ethoxyphenyl)ethanol | High enantiomeric excess (>97% ee reported for analogs). |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Carbonyl Moiety

Nucleophilic Addition to the Carbonyl: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. This addition is the initial step in many reactions, such as the formation of cyanohydrins and reactions with organometallic reagents like Grignard reagents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound contains two directing groups: the ethoxy group (-OEt) and the acetyl group (-COCH₃).

The ethoxy group is an activating group that donates electron density to the ring through resonance, making the ring more reactive than benzene (B151609). libretexts.org It directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).

The acetyl group is a deactivating group that withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position (C5 relative to the acetyl group). libretexts.org

In a competitive scenario, the powerful activating and ortho-, para-directing effect of the ethoxy group dominates. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur primarily at the positions ortho and para to the ethoxy group.

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Group | Expected Reactivity |

| C2, C6 (ortho to -OEt) | Activating (-OEt) | Favored |

| C4 (para to -OEt) | Activating (-OEt) | Favored |

| C5 (meta to both) | Deactivating (-COCH₃, -OEt) | Disfavored |

Mechanistic Investigations of Complex Reactions Involving this compound

Kinetic studies of reactions involving aromatic ketones provide crucial insights into their mechanisms. For instance, in the oxidation of aryl ketones, the reaction rate is often found to be first-order with respect to the ketone, the oxidant, and the acid catalyst. researchgate.net The rate-determining step in these oxidations is frequently the attack of the oxidant on the enol form of the ketone. researchgate.net

For electrophilic substitution reactions, the formation of the resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion, is the rate-determining step. libretexts.orgnptel.ac.in The stability of this intermediate dictates the reaction rate and the orientation of substitution. Electron-donating groups like ethoxy stabilize the sigma complex, increasing the reaction rate, while electron-withdrawing groups like acetyl destabilize it, slowing the reaction. libretexts.org

In the bromination of some diketonates, kinetic studies have shown a first-order dependence on the brominating agent but independence from the substrate concentration, indicating a different rate-determining step under those specific conditions.

The elucidation of reaction pathways relies heavily on the identification and characterization of transient intermediates.

Baeyer-Villiger Oxidation: The existence and structure of the Criegee intermediate were confirmed through isotopic labeling studies. wikipedia.org Experiments using ¹⁸O-labeled benzophenone (B1666685) demonstrated that the product was labeled exclusively on the carbonyl oxygen, supporting the mechanism involving the Criegee intermediate over other proposed pathways. wikipedia.org

Electrophilic Aromatic Substitution: The key intermediate is the sigma complex (arenium ion) , a resonance-stabilized carbocation. nptel.ac.inbyjus.com The loss of aromaticity makes this intermediate highly energetic. uomustansiriyah.edu.iq The stability of the sigma complex is greatly influenced by substituents. For an activating group like ethoxy, resonance structures can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization when the electrophile adds to the ortho or para positions. libretexts.orgoregonstate.edu This stabilization is not possible for meta attack, explaining the directing effect. oregonstate.edu

Willgerodt-Kindler Reaction: This complex reaction transforms aryl alkyl ketones into terminal thioamides using sulfur and an amine (like morpholine). synarchive.comwikipedia.orgpulsus.com The mechanism is thought to begin with the formation of an enamine from the ketone and the amine. wikipedia.orgorganic-chemistry.orgchemistry-reaction.com This enamine then reacts with sulfur. The subsequent migration of the carbonyl group is proposed to occur through a cascade of rearrangements involving thio-substituted iminium and aziridinium intermediates before hydrolysis yields the final thioamide product. pulsus.comorganic-chemistry.orgchemistry-reaction.com

Structural Modifications, Derivative Synthesis, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Substituted Ethoxyphenyl Ethanone (B97240) Analogues

The synthesis of analogues of 1-(3-ethoxyphenyl)ethanone involves a range of established and novel chemical transformations. These modifications are crucial for probing the electronic and steric requirements for desired biological interactions and for fine-tuning the molecule's properties.

The ethoxy group at the meta-position is a key determinant of the molecule's lipophilicity and hydrogen bonding capacity. Modifications at this site primarily involve altering the alkyl chain length or replacing the ether linkage altogether.

Homologation and Dealkylation: The ethoxy group can be readily converted to its corresponding hydroxy analogue, 1-(3-hydroxyphenyl)ethanone, through ether cleavage reactions, typically using strong acids like hydrogen bromide or Lewis acids such as boron tribromide. This hydroxylated derivative serves as a crucial intermediate for synthesizing analogues with longer or more complex ether chains (e.g., propoxy, butoxy) via Williamson ether synthesis.

Bioisosteric Replacement: The oxygen atom of the ethoxy group can be replaced with other functionalities to modulate electronic properties. For instance, replacement with sulfur yields a thioether, which can alter the molecule's metabolic stability and binding interactions.

The aromatic phenyl ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups at the ortho- and para-positions relative to the activating ethoxy group.

Halogenation: Bromination or chlorination of the this compound core can be achieved using standard halogenating agents. For example, the introduction of a bromine atom can enhance binding affinity through halogen bonding or serve as a handle for further cross-coupling reactions. An example of a related substituted compound is 1-(3-Bromo-5-ethoxy-4-methoxyphenyl)ethanone. nih.gov

Nitration and Subsequent Reduction: Nitration of the phenyl ring, followed by reduction of the nitro group to an amine, provides a pathway to introduce amino functionalities. This amino group can then be further derivatized to amides, sulfonamides, or ureas, significantly expanding the chemical diversity of the synthesized analogues.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can introduce additional carbon-based substituents, altering the steric profile of the molecule.

The following table summarizes representative substitutions on the phenyl ring of related ethoxyacetophenone structures.

| Starting Material Core | Reagent(s) | Position of Substitution | Resulting Functional Group |

| Ethoxyacetophenone | Br₂, FeBr₃ | Ortho/Para to Ethoxy | Bromo (-Br) |

| Ethoxyacetophenone | HNO₃, H₂SO₄ | Ortho/Para to Ethoxy | Nitro (-NO₂) |

| Nitro-substituted analogue | H₂, Pd/C or SnCl₂ | Ortho/Para to Ethoxy | Amino (-NH₂) |

| Ethoxyacetophenone | RCOCl, AlCl₃ | Ortho/Para to Ethoxy | Acyl (-COR) |

The ethanone side chain offers a reactive handle for extensive derivatization, most notably through reactions involving the carbonyl group and the adjacent α-carbon.

Condensation Reactions: The carbonyl group readily undergoes condensation with various nucleophiles. Reaction with hydrazines or substituted hydrazines yields hydrazones. For instance, the condensation of the related 3-methoxyacetophenone with 4-nitrophenylhydrazine (B89600) produces (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. semanticscholar.org A similar reaction with this compound would be expected to proceed efficiently.

Claisen-Schmidt Condensation: This base-catalyzed reaction between this compound and an aromatic aldehyde results in the formation of chalcones (1,3-diaryl-2-propen-1-ones). These chalcone (B49325) derivatives are important synthetic intermediates for various heterocyclic compounds and often exhibit significant biological activity themselves. iucr.orgresearchgate.net

α-Halogenation: The methyl group adjacent to the carbonyl can be halogenated, typically brominated, to produce α-bromo ketones like 2-Bromo-1-(3-methoxyphenyl)ethanone. bldpharm.com These intermediates are powerful electrophiles used in the synthesis of numerous heterocyclic systems.

Exploration of Heterocyclic Scaffolds Incorporating the this compound Framework

The derivatives of this compound, particularly chalcones and α-halo ketones, are valuable precursors for the synthesis of diverse heterocyclic ring systems. researchgate.net These reactions significantly expand the chemical space and often lead to compounds with novel or enhanced biological activities.

Synthesis of Pyrazoles: The reaction of chalcones derived from this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazoline and subsequently pyrazole (B372694) rings, which are core structures in many pharmaceutically active compounds. rjptonline.org

Synthesis of 1,3-Thiazines: Cyclocondensation of the chalcone intermediates with thiourea (B124793) in a basic medium provides a straightforward route to 1,3-thiazine derivatives. researchgate.net

Synthesis of Oxadiazoles: The ethanone moiety can be converted to a carbohydrazide (B1668358) intermediate. Subsequent reaction with aromatic aldehydes and oxidative cyclization using reagents like iodine and mercuric oxide can yield 1,3,4-oxadiazole (B1194373) rings. jyoungpharm.org

Synthesis of Spirocycles: The core structure can be incorporated into more complex spirocyclic systems. For example, related ketones can participate in multi-component reactions to form spirooxazolidines, which are valuable building blocks for other saturated heterocycles. mdpi.com

The following table outlines the synthesis of heterocyclic systems from this compound derivatives.

| This compound Derivative | Reagent(s) | Resulting Heterocyclic Scaffold |

| Chalcone | Hydrazine hydrate | Pyrazole/Pyrazoline |

| Chalcone | Thiourea | 1,3-Thiazine |

| α-Bromo ketone | Thioamides/Thioureas | Thiazole |

| Carboxylic acid derivative | Hydrazine, then CS₂, KOH | 1,3,4-Oxadiazole |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are essential for understanding how specific structural features of the synthesized analogues correlate with their biological activity and physicochemical properties. These analyses guide the rational design of more potent and selective compounds.

Studies on related substituted aromatic compounds have demonstrated clear SAR trends based on the substituent's position. For example, in a series of substituted ketamine ester analogues, compounds with substituents at the 2- and 3-positions were generally more active as sedatives than their 4-substituted counterparts. mdpi.com This suggests that for certain biological targets, substitution at the meta-position, as in this compound, may be favorable for activity compared to the para-position.

The position of the ethoxy group also dictates the regioselectivity of further electrophilic aromatic substitutions. The 3-ethoxy group directs incoming electrophiles primarily to the 2-, 4-, and 6-positions, whereas a 4-ethoxy group would direct to the 3- and 5-positions. This difference in reactivity is a critical consideration in the synthetic design of more complex analogues.

The table below compares the general properties and expected reactivity of positional isomers of ethoxyacetophenone.

| Isomer | Position of Ethoxy Group | Electronic Effect | Steric Hindrance near Acetyl Group | Expected Biological Activity Trend (based on related scaffolds mdpi.com) |

| 1-(2-Ethoxyphenyl)ethanone | Ortho | +M, -I | High | Potentially High |

| This compound | Meta | +M, -I | Low | Potentially High |

| 1-(4-Ethoxyphenyl)ethanone | Para | +M, -I | Low | Potentially Lower |

These analyses highlight that the meta-substitution pattern of this compound provides a unique electronic and steric profile that is a critical starting point for medicinal chemistry exploration. Chirality and stereochemistry also play a pivotal role in the biological activity of derivatives, where specific isomers may show significantly higher potency due to stereoselective uptake or target binding. nih.gov

Electronic and Steric Effects of Substituents on Molecular Properties and Interactions

The biological activity and molecular interactions of derivatives based on the this compound scaffold are profoundly influenced by the electronic and steric properties of substituents introduced onto the aromatic ring. These modifications can alter the molecule's reactivity, conformational preferences, and ability to bind to biological targets. Quantitative Structure-Activity Relationship (QSAR) studies on related acetophenone (B1666503) derivatives have established a framework for understanding these influences, which can be extrapolated to the this compound core structure.

Electronic Effects

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the electron density distribution within the entire molecule. These effects are transmitted through a combination of inductive effects (through sigma bonds) and resonance effects (through the pi-electron system). A common metric used to quantify these electronic effects is the Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing group, which decreases electron density on the aromatic ring, while a negative σ value signifies an electron-donating group that increases electron density.

Research on various acetophenone derivatives has shown that:

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) tend to increase the electrophilicity of the carbonyl carbon. This can make the molecule more susceptible to nucleophilic attack at that position. In biological systems, this increased reactivity can enhance interactions with nucleophilic residues (like cysteine or serine) in an enzyme's active site. For instance, studies on the metabolism of para-substituted acetophenones by 3α-hydroxysteroid dehydrogenase revealed that the presence of an electron-withdrawing substituent on the benzene (B151609) ring enhances the rate of reduction.

Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) increase the electron density of the aromatic ring and the carbonyl oxygen. This can enhance the basicity of the carbonyl group, potentially leading to stronger hydrogen bonding with donor groups in a receptor. In studies of benzylideneacetophenones (chalcones), the presence of electron-donating groups on the acetophenone ring was found to enhance anti-inflammatory and antioxidant activities.

Steric Effects

Steric effects relate to the size and shape of the substituents and how they influence the molecule's ability to adopt a specific conformation or fit into a binding site. Bulky substituents can hinder the approach of a reactant or prevent the molecule from achieving the optimal orientation for binding to a biological target. The Taft steric parameter (Eₛ) is a common measure of this effect, with more negative values indicating greater steric bulk.

For this compound derivatives, steric hindrance can be critical:

Substituents ortho to the acetyl group (at the 2- or 6-position) can force the carbonyl group out of the plane of the aromatic ring. This disruption of coplanarity can affect the molecule's electronic properties and its interaction with planar binding regions in a receptor.

Bulky substituents at any position can create steric clashes with the walls of a receptor's binding pocket, leading to a decrease in binding affinity and, consequently, biological activity. Conversely, in some cases, a bulky group might provide favorable van der Waals interactions if the binding pocket can accommodate it. In studies of acetophenone derivatives as inhibitors of monoamine oxidase B (MAO-B), the position and nature of substituents were critical, with halogen-substituted benzyloxy groups at the C3 and C4 positions being particularly favorable for inhibitory activity, suggesting a specific spatial requirement for optimal interaction.

The following interactive table provides an illustrative overview of how different substituents might affect the electronic and steric properties of a hypothetical this compound derivative. The activity is qualitatively described based on general principles observed in related acetophenone QSAR studies.

| Substituent (R) at C4-Position | Hammett Constant (σₚ) | Taft Steric Parameter (Eₛ) | Predominant Effect | Anticipated Impact on a Hypothetical Receptor Interaction |

|---|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral | Baseline activity. |

| -CH₃ | -0.17 | -1.24 | Weakly Electron-Donating, Moderate Steric Bulk | May slightly enhance activity through favorable hydrophobic interactions if the binding site has a corresponding pocket. |

| -Cl | 0.23 | -0.97 | Electron-Withdrawing (Inductive), Moderate Steric Bulk | Could increase activity by forming halogen bonds or by enhancing reactivity towards a nucleophilic residue. |

| -OH | -0.37 | -0.55 | Strongly Electron-Donating (Resonance) | May significantly increase activity by acting as a hydrogen bond donor. |

| -NO₂ | 0.78 | -2.52 | Strongly Electron-Withdrawing, Significant Steric Bulk | May increase reactivity but could decrease binding affinity due to steric hindrance or unfavorable electrostatic interactions. |

| -CN | 0.66 | -0.51 | Strongly Electron-Withdrawing, Minimal Steric Bulk | Could enhance activity through dipole interactions or by acting as a hydrogen bond acceptor. |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

DFT has proven to be a robust tool for investigating the fundamental characteristics of 1-(3-Ethoxyphenyl)ethanone. By applying various functionals and basis sets, researchers can accurately model the molecule's properties.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT calculations reveals the most stable three-dimensional arrangement of its atoms. Conformational analysis, which involves exploring the potential energy surface by rotating dihedral angles, is crucial for identifying the lowest energy conformers. For aromatic ketones like acetophenone (B1666503) derivatives, the orientation of the acetyl group relative to the phenyl ring is a key conformational feature. The planarity or non-planarity of the molecule can significantly influence its electronic properties and reactivity. While specific conformational analysis data for this compound is not extensively detailed in the available literature, studies on similar para-substituted acetophenones suggest that planar conformers are often the most stable.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. Conversely, the LUMO indicates the molecule's electrophilic character, highlighting the region most susceptible to receiving an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to electrophilic and nucleophilic sites.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) signify areas of low electron density, which are susceptible to nucleophilic attack. Neutral regions are typically colored green.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the acetyl group due to the presence of lone pairs of electrons. The aromatic ring would exhibit a more complex potential distribution, with the ethoxy group influencing the electron density. The hydrogen atoms of the methyl and ethyl groups would likely show regions of positive potential. echemcom.comsamipubco.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals. acs.org

NBO analysis can quantify the charge distribution by calculating the natural atomic charges on each atom. It also reveals important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. These interactions can significantly influence the molecule's stability and geometry. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds can be quantified to understand the electronic landscape of this compound.

Table 2: Illustrative Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

|---|---|

| O (carbonyl) | -0.6 |

| C (carbonyl) | +0.5 |

| O (ethoxy) | -0.5 |

Note: These values are hypothetical and require specific NBO calculations for confirmation.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the minimum energy path from reactants to products and locating the transition state, which is the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. While specific reaction pathway modeling studies for this compound were not found, this methodology is generally applicable to understanding its reactivity in various chemical transformations.

Solvent Effects and Intermolecular Interactions through Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. rsc.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

By performing DFT calculations within a continuum model, it is possible to investigate how the solvent affects the geometry, electronic properties, and stability of this compound. For example, polar solvents would be expected to stabilize polar conformers and influence the energies of the frontier molecular orbitals. The study of solvent effects is crucial for predicting the behavior of the compound in solution-phase reactions and for interpreting experimental spectroscopic data.

Topological Analyses: Electron Localized Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function is a powerful theoretical tool in quantum chemistry that provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. study.com This analysis offers a chemically intuitive way to visualize and understand the electronic structure of molecules, clearly demarcating core and valence electrons, and illustrating covalent bonds and lone pairs. study.com For a molecule like this compound, an ELF analysis would be expected to delineate the localized electron pairs of the covalent bonds within the phenyl ring, the ethoxy group, and the acetyl moiety. It would also highlight the lone pairs on the oxygen atoms.

Reduced Density Gradient analysis is a method used to identify and visualize non-covalent interactions within and between molecules. samipubco.comepfl.ch This technique is particularly adept at revealing subtle interactions such as van der Waals forces, hydrogen bonds, and steric repulsion by analyzing the electron density and its gradient. samipubco.com In the context of this compound, an RDG analysis could provide insights into intramolecular interactions, for instance, between the ethoxy group and the acetyl group or the phenyl ring, which influence the molecule's conformation and stability.

While general principles of ELF and RDG are well-established, the specific quantitative data and detailed visualizations for this compound are not present in the current body of scientific literature. Such an investigation would require dedicated computational studies involving quantum chemical calculations. The results of such studies would typically be presented in the form of data tables quantifying the electron populations of different basins (corresponding to atomic cores, bonds, and lone pairs) for ELF analysis, and graphical representations of RDG isosurfaces colored to indicate the type and strength of non-covalent interactions.

Due to the lack of specific research on the topological analysis of this compound, no detailed research findings or data tables can be presented.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 1-(3-Ethoxyphenyl)ethanone are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from closely related analogs, such as 3-Methoxyacetophenone.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The ethoxy group should present as an upfield triplet for the methyl protons (CH₃) and a downfield quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern resulting from their mutual spin-spin coupling. The acetyl methyl protons are expected to appear as a sharp singlet. The four protons on the disubstituted aromatic ring would produce a more complex series of multiplets in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display ten unique signals, corresponding to each carbon atom in the asymmetric structure. The carbonyl carbon of the ketone will be the most downfield signal. The six aromatic carbons will appear in the intermediate region, with the oxygen-bound carbon being the most downfield among them. The aliphatic carbons of the acetyl and ethoxy groups will be the most upfield signals.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment. A COSY experiment would confirm the connectivity between the methylene and methyl protons of the ethoxy group. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, definitively connecting the acetyl group and the ethoxy group to their respective positions on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Acetyl CH₃ | ~2.5 | Singlet (s) | ~26 |

| Acetyl C=O | - | - | ~198 |

| Ethoxy CH₂ | ~4.1 | Quartet (q) | ~63 |

| Ethoxy CH₃ | ~1.4 | Triplet (t) | ~15 |

| Aromatic C-H | ~7.1 - 7.6 | Multiplet (m) | ~113 - 130 |

| Aromatic C-O | - | - | ~159 |

| Aromatic C-C=O | - | - | ~138 |

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aryl ketone. This band is typically observed in the range of 1680-1690 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ketone. Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹). The asymmetric and symmetric C-O-C stretching of the ether linkage are expected to produce strong signals in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1690 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

Mass Spectrometry (MS) Applications: Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₀H₁₂O₂), the molecular weight is 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 164. The fragmentation of this molecule is governed by the stability of the resulting ions and neutral losses, primarily dictated by the aromatic ketone and ether functional groups.

The most prominent fragmentation pathways are expected to be:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ether bond can lead to the loss of a 29 Da ethyl radical, resulting in a highly stable resonance-stabilized cation at m/z 135. This is often the base peak in the spectrum.

Alpha-cleavage of the acetyl group: Loss of the acetyl methyl radical (•CH₃) results in the formation of the 3-ethoxybenzoyl cation at m/z 149.

Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring can produce the acetyl cation (CH₃CO⁺) at m/z 43.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 164 | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) | - |

| 149 | [M - CH₃]⁺ | •CH₃ |

| 135 | [M - C₂H₅]⁺ | •C₂H₅ |

| 43 | [CH₃CO]⁺ | •C₉H₉O |

X-ray Crystallography: Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound has not been reported in the surveyed scientific literature. However, based on the analysis of closely related acetophenone (B1666503) derivatives, a reliable model of its solid-state conformation can be proposed. The molecule is expected to be largely planar, with the acetyl group lying in or close to the plane of the phenyl ring to maximize π-conjugation between the carbonyl group and the aromatic system. The ethoxy group would likely be oriented to minimize steric hindrance while maintaining some electronic interaction with the ring.

Applications in Chemical Biology, Pharmaceutical Science, and Materials Science Research

Role as a Key Intermediate in Organic Synthesis and Fine Chemical Production

1-(3-Ethoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of other organic compounds and fine chemicals. smolecule.com Its acetophenone (B1666503) backbone allows for a variety of chemical transformations, making it a versatile starting material for constructing more complex molecular architectures. mdpi.comnih.gov In the pharmaceutical industry, intermediates like this compound are fundamental in the multi-step synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comevonik.comshreemlifesciences.comvandemark.com The specific positioning of the ethoxy group can influence the reactivity and properties of the resulting molecules, making it a compound of interest for targeted chemical synthesis. smolecule.com

The general utility of acetophenone derivatives in the synthesis of heterocyclic compounds further underscores the importance of this compound. mdpi.com These derivatives are instrumental in creating a diverse array of chemical structures with potential applications in various industries.

Medicinal Chemistry Applications and Drug Discovery Research

The scaffold of this compound is a valuable component in the field of medicinal chemistry, contributing to the discovery and development of new therapeutic agents. studyraid.com

A significant application of this compound is in the synthesis of anti-inflammatory drugs. It is a known precursor in the production of intermediates for Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis. researchgate.netgoogle.comnih.gov The synthesis of Apremilast involves the condensation of a key intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, with 3-acetamidophthalic anhydride (B1165640). google.comgoogle.com The 3-ethoxyphenyl group from the initial ethanone (B97240) structure is a core component of the final drug molecule, highlighting its critical role in the drug's design and efficacy. nih.gov

Table 1: Role of this compound Derivative in Apremilast Synthesis

| Starting Material Derivative | Key Intermediate | Final Drug | Therapeutic Use |

|---|---|---|---|

| 1-(3-Ethoxy-4-methoxyphenyl)ethanone | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Apremilast | Anti-inflammatory (Psoriatic Arthritis, Psoriasis) |

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core structure can be used to synthesize more complex molecules, such as chalcones, which are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. ijpsjournal.comresearchgate.netnih.gov Chalcones are synthesized through the condensation of an acetophenone with an aromatic aldehyde. researchgate.net The resulting α,β-unsaturated ketone system is a key pharmacophore responsible for their biological effects. ijpsjournal.com

Research has shown that heterocyclic compounds derived from chalcones, such as thiazines and 1,3,4-thiadiazoles, can possess significant antimicrobial properties. d-nb.infojocpr.comsamipubco.com For instance, the synthesis of 1,2,4-triazolo[3,4-b] smolecule.commallakchemicals.comnih.govthiadiazine derivatives, which can be derived from precursors related to this compound, has yielded compounds with promising activity against various bacterial and fungal strains. nih.gov

The chemical scaffold provided by this compound is also utilized in the exploration of new anticancer agents. Chalcone (B49325) derivatives, synthesized from acetophenones, are a major focus of this research due to their ability to induce apoptosis in cancer cells. nih.gov These compounds are precursors to flavonoids and isoflavonoids and have been shown to possess antitumour properties. ijpsjournal.comnih.gov

Furthermore, derivatives incorporating heterocyclic systems like 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525) and can interfere with DNA replication, potentially inhibiting tumor cell division. nih.gov Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have also identified compounds with significant anticancer activity against cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). nih.govresearchgate.net

Table 2: Examples of this compound-Related Derivatives in Anticancer Research

| Derivative Class | Mechanism of Action (Proposed) | Target Cancer Cell Lines |

|---|---|---|

| Chalcones | Induction of apoptosis | Various human cancers nih.gov |

| 1,3,4-Thiadiazoles | Interference with DNA replication | Breast cancer (MCF-7, MDA-MB-231) nih.gov |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Cytotoxicity | Glioblastoma (U-87), Breast Cancer (MDA-MB-231) nih.govresearchgate.net |

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes the cell's natural protein disposal systems to eliminate disease-causing proteins. nih.govnjbio.com This approach often employs heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which link a target protein to an E3 ubiquitin ligase. While direct evidence of this compound in publicly documented protein degrader building blocks is not prevalent, its structural motifs are relevant. The development of PROTACs and molecular glues often involves the synthesis of complex organic molecules where versatile intermediates are essential. nih.govnottingham.ac.uk The chemical functionalities present in this compound make it a plausible, though not explicitly cited, building block for creating the necessary linkers or ligand moieties in these advanced therapeutic agents.

Potential Applications in Agrochemical and Fragrance Industries

Beyond pharmaceuticals, this compound and its derivatives have potential applications in other chemical industries.

In the agrochemical sector, acetophenone derivatives are studied for their biological activities, which can be harnessed for crop protection. nih.gov Some acetophenones have shown repellent effects against insects, such as the malaria mosquito Anopheles gambiae. researchgate.net This suggests that derivatives of this compound could be explored for the development of new agrochemical agents.

In the fragrance industry , the aromatic properties of this compound make it a candidate for use in perfumery. smolecule.com Acetophenone itself is used as a fragrance ingredient in soaps, detergents, and perfumes. nih.gov The ethoxy substitution on the phenyl ring in this compound would likely impart a unique scent profile, making it potentially valuable for creating new fragrances.

Future Perspectives and Emerging Research Avenues

Novel Catalytic Systems and Biocatalysis for Enhanced Synthesis

The synthesis of 1-(3-Ethoxyphenyl)ethanone and its derivatives is entering a new era, with a focus on developing more efficient, selective, and sustainable catalytic methods. Traditional approaches such as Friedel-Crafts acylation are being reimagined through the lens of modern catalysis.

Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the synthesis of aryl ketones. organic-chemistry.org Future research is likely to focus on developing novel palladium catalysts with tailored ligands to improve reaction yields, broaden the substrate scope, and allow for milder reaction conditions, thus reducing the environmental impact. The in-situ activation of carboxylic acids with reagents like pivalic anhydride (B1165640) in the presence of a palladium catalyst presents a promising one-pot synthesis method that is tolerant of various functional groups. organic-chemistry.org

Biocatalysis is emerging as a green and highly selective alternative for the synthesis of valuable chiral alcohols derived from acetophenones. znaturforsch.commdpi.com While direct biocatalytic synthesis of this compound is not yet mainstream, the enzymatic reduction of its ketone group to produce the corresponding chiral alcohol is a significant area of interest. Alcohol dehydrogenases (ADHs) are particularly promising for the enantioselective reduction of prochiral ketones. znaturforsch.com Future work will likely involve the discovery and engineering of novel ADHs with high activity and selectivity towards 3-alkoxy-substituted acetophenones. This approach avoids the need for protecting groups on other functional moieties, streamlining the synthesis process. znaturforsch.com

Furthermore, lipase-catalyzed reactions, such as transesterification, are well-established for producing a variety of esters and can be adapted for the synthesis of precursors to this compound. google.comnih.gov Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, are expected to provide novel and efficient routes to this and other functionalized ketones. nih.gov

Table 1: Comparison of Catalytic Strategies for Acetophenone (B1666503) Synthesis

| Catalytic System | Advantages | Emerging Research Focus |

| Homogeneous Catalysis (e.g., Palladium) | High efficiency, good functional group tolerance. organic-chemistry.org | Development of more robust and recyclable catalysts; use of earth-abundant metals. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Design of catalysts with well-defined active sites for improved selectivity. |

| Biocatalysis (e.g., ADHs, Lipases) | High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. znaturforsch.commdpi.comnih.gov | Enzyme engineering for enhanced substrate scope and stability; development of whole-cell biocatalysts. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules, including derivatives of this compound with tailored properties. eurekalert.orgchemcopilot.comeurekalert.org These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, identify novel catalysts, and design molecules with specific biological activities. researchgate.netdartmouth.edu

One of the key applications of AI in this context is the prediction of chemical reaction outcomes. eurekalert.orgchemcopilot.comeurekalert.org For the synthesis of this compound via Friedel-Crafts acylation, for example, ML models can be trained to predict the optimal catalyst, solvent, and reaction conditions to maximize yield and regioselectivity. researchgate.net This data-driven approach can significantly reduce the time and resources required for experimental optimization. eurekalert.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be enhanced by machine learning. nih.govnih.govmdpi.com By analyzing the structural features of a series of this compound derivatives and their corresponding biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.combohrium.com This allows for the in silico screening of large virtual libraries of molecules to identify the most promising candidates for further investigation.

The de novo design of molecules with specific properties is a particularly exciting frontier. Generative AI models can be trained on existing chemical data to create entirely new molecular structures that are predicted to have high activity against a particular biological target. This approach could be used to design novel this compound derivatives with enhanced therapeutic potential.

Table 2: Applications of AI and Machine Learning in the Context of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Synthesis Optimization | Reaction outcome prediction models. eurekalert.orgchemcopilot.comeurekalert.org | Faster identification of optimal reaction conditions, leading to higher yields and purity. |

| Catalyst Design | High-throughput virtual screening of catalyst candidates. mpg.deresearchgate.netresearchgate.netcetjournal.it | Accelerated discovery of more efficient and selective catalysts for synthesis. |

| Drug Discovery | QSAR modeling, virtual screening, de novo molecular design. nih.govnih.govmdpi.commdpi.combohrium.com | Rational design of this compound derivatives with improved biological activity and pharmacokinetic properties. |

Exploration of Bio-conjugation and Functionalization Strategies

The unique chemical structure of this compound, featuring a ketone group and an aromatic ring with an ethoxy substituent, makes it an attractive scaffold for bio-conjugation and functionalization. These strategies aim to attach the molecule to biomolecules, such as proteins or nucleic acids, or to introduce new functional groups to modulate its properties.

Bio-conjugation is a powerful tool for developing targeted therapies, diagnostic agents, and research probes. researchgate.netru.nl The ketone group of this compound can participate in bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes. mpg.de One of the most common bioorthogonal reactions involving ketones is the formation of an oxime or hydrazone through reaction with an aminooxy or hydrazine (B178648) group, respectively. nih.govnih.gov This "oxime ligation" is highly specific and can be used to label biomolecules that have been engineered to contain an aminooxy or hydrazine moiety. nih.govunivie.ac.at Future research could explore the use of this compound derivatives functionalized with a bioorthogonal handle for targeted drug delivery or imaging applications.

Functionalization of the this compound scaffold can be used to introduce a wide range of new properties. The aromatic ring can be further substituted to modulate the electronic and steric properties of the molecule, which can in turn affect its biological activity. The ethoxy group can also be modified or replaced with other alkoxy groups to fine-tune the molecule's properties. For example, introducing a "click chemistry" handle, such as an azide (B81097) or alkyne, to the molecule would allow for its facile conjugation to other molecules using the highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Development of Advanced Analytical Methodologies for Trace Analysis

As the applications of this compound and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection and quantification at trace levels becomes increasingly important. This is particularly relevant in environmental monitoring, pharmaceutical analysis, and metabolomics.

Advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the trace analysis of organic compounds in complex matrices. uzh.chunito.itepa.gov Future research will likely focus on the development of optimized LC-MS/MS methods for the quantification of this compound and its metabolites in various environmental and biological samples. lcms.czbmuv.de Capillary electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of small molecules, including isomeric acetophenone derivatives. znaturforsch.com

Spectroscopic techniques are also being developed for the rapid and sensitive detection of aromatic ketones. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide a unique "fingerprint" of a molecule, allowing for its identification even at very low concentrations. nih.govrsc.orgrug.nlmdpi.commdpi.com The development of novel SERS substrates with enhanced signal amplification could enable the direct detection of this compound in complex samples with minimal sample preparation. rsc.orgrug.nl

Electrochemical sensors and biosensors offer the potential for real-time, portable, and low-cost detection of phenolic and ketonic compounds. acs.orgnih.govdergipark.org.trmdpi.commdpi.com These sensors typically rely on the specific interaction of the target analyte with a recognition element, such as an enzyme or antibody, which is immobilized on an electrode surface. The development of biosensors with high selectivity for this compound could have applications in medical diagnostics and environmental monitoring. nih.govdergipark.org.tr

Table 3: Advanced Analytical Techniques for Trace Analysis of this compound

| Analytical Technique | Principle | Potential Application |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. uzh.chunito.itepa.gov | Quantification of this compound and its metabolites in environmental and biological samples. lcms.czbmuv.de |

| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility. znaturforsch.com | High-resolution separation of isomeric impurities. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering of molecules adsorbed on nanostructured metal surfaces. nih.govrsc.orgrug.nlmdpi.commdpi.com | Rapid and sensitive detection in complex matrices. rsc.orgrug.nlmdpi.com |

| Electrochemical Biosensors | Conversion of a biological recognition event into an electrical signal. acs.orgnih.govdergipark.org.trmdpi.commdpi.com | Real-time monitoring in clinical and environmental settings. nih.govdergipark.org.tr |

Q & A

Q. What are the common synthetic routes for 1-(3-Ethoxyphenyl)ethanone, and how are reaction conditions optimized?

this compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative (e.g., 3-ethoxybenzene) in the presence of a Lewis acid catalyst like AlCl₃ . Key parameters for optimization include:

- Temperature : Elevated temperatures (120–140°C) improve reaction rates but may increase side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.

- Catalyst loading : Excess AlCl₃ can lead to over-acylation; stoichiometric ratios are critical for selectivity.

Q. How can spectroscopic techniques validate the structure of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural confirmation:

- ¹H NMR : Look for signals at δ 2.6 ppm (acetyl CH₃) and δ 1.4 ppm (ethoxy CH₂CH₃). Aromatic protons (3-ethoxy substitution) show splitting patterns consistent with para/meta coupling .

- IR : Strong C=O stretch near 1680 cm⁻¹ and C-O (ether) absorption at 1250 cm⁻¹ .

Advanced Tip : Use ²D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures, especially if impurities from ethoxy group side reactions are present.

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no activity) often arise from:

- Variability in purity : Side products (e.g., hydroxylated byproducts) may dominate biological assays. Use HPLC (>95% purity) for reliable results .

- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity can alter outcomes. Standardize protocols across studies .

Example : A 2024 study found that this compound derivatives showed anti-inflammatory activity in murine macrophages but not in human THP-1 cells, highlighting species-specific responses .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Despite limited toxicology data, precautionary measures include:

- Ventilation : Use fume hoods to avoid inhalation of acyl chloride intermediates.

- Catalyst handling : AlCl₃ is hygroscopic and corrosive; employ moisture-free environments .

- Waste management : Quench residual AlCl₃ with ice-cold water to prevent exothermic reactions .

Q. Safety Protocol Table

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Acyl chloride exposure | Closed-system reactors | |

| Fire risk (AlCl₃) | Dry powder extinguishers on-site |

Q. How can isotopic labeling (e.g., ¹³C) track metabolic pathways of this compound in pharmacological studies?

Isotope-Labeled Synthesis :

- Introduce ¹³C at the acetyl group via ¹³C-acetic anhydride during Friedel-Crafts acylation.

- Use LC-MS/MS to trace metabolites in in vitro hepatocyte models, identifying oxidation products (e.g., 3-ethoxybenzoic acid) .

Data Interpretation : Compare isotopic enrichment in urine/metabolites to map biotransformation pathways.

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model:

- Electrophilic substitution sites : Predict regioselectivity for further functionalization (e.g., nitration at the 4-position due to ethoxy directing effects).

- Transition states : Optimize catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing activation energies .

Case Study : A 2025 DFT study predicted that Pd(OAc)₂ would catalyze ethanone arylation with 85% efficiency, validated experimentally .

Methodological Guidance for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.